3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-anilino-4-ethoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12-9(10(14)11(12)15)13-8-6-4-3-5-7-8/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHCIIWYNPNBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381771 | |
| Record name | 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42132-09-2 | |
| Record name | 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Anilino 4 Ethoxycyclobut 3 Ene 1,2 Dione and Analogues
General Strategies for the Synthesis of Substituted Cyclobutenediones
Substituted cyclobutenediones are versatile starting materials for a wide array of multifunctional molecules. wikipedia.org The development of general and practical methods to access these compounds has been an area of continuous research. wikipedia.org A predominant strategy involves the use of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) and its esters as foundational precursors. rsc.orgnih.gov The acidic hydroxyl groups of squaric acid can be replaced by superior leaving groups, such as chlorides, or activated through esterification to facilitate subsequent reactions. rsc.org
The resulting activated squaric acid derivatives, like dialkyl squarates, are susceptible to nucleophilic attack at the electrophilic olefinic carbons. rsc.org This allows for the sequential or simultaneous introduction of various substituents. For instance, the reaction of squaric acid dichloride or dialkyl squarates with aromatic compounds in the presence of a Lewis acid can yield 3,4-diarylcyclobutene-1,2-diones. This general approach provides a modular platform for creating a diverse library of symmetrically and asymmetrically substituted cyclobutenediones.
Targeted Synthesis of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione from Precursors
The specific synthesis of this compound is most directly achieved from activated squaric acid esters through nucleophilic substitution.
The most direct route to this compound involves the reaction of a primary amine, aniline (B41778), with 3,4-diethoxycyclobut-3-ene-1,2-dione, commonly known as diethyl squarate. nih.govyoutube.com This compound serves as an excellent electrophile. The reaction proceeds via a nucleophilic addition of the amine to one of the vinylic carbons of the cyclobutene (B1205218) ring, followed by the elimination of an ethoxide leaving group. nih.gov
This monosubstitution results in the formation of a monoamino-squaraine. Research has shown that such reactions can be sensitive to the reaction solvent and the nucleophilicity of the amine. For example, the reaction between diethyl squarate and benzylamine (B48309) in methanol (B129727) at room temperature yields the desired monosubstituted product. nih.gov However, under similar conditions in ethanol, the reaction with the less nucleophilic aniline was reported to be unsuccessful, indicating that optimization of reaction conditions, such as temperature or catalysis, may be necessary to achieve the desired transformation. nih.gov
Table 1: Synthesis of Monosquarate-Amides from Diethyl Squarate
| Amine Reactant | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Benzylamine | MeOH | Room Temp, 1 hr | 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | 33% |
| Aniline | EtOH | Room Temp, 24 hr | No Product Observed | 0% |
Data adapted from a study on the synthesis of squaric acid monoamides. nih.gov
An alternative synthetic pathway could theoretically involve the use of 3-Amino-4-ethoxycyclobut-3-ene-1,2-dione as a key intermediate. This approach would require a subsequent N-arylation step to introduce the phenyl group onto the nitrogen atom. Standard methods for N-arylation in organic synthesis include palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which couples an amine with an aryl halide. wikipedia.orgorganic-chemistry.org
In this hypothetical route, 3-Amino-4-ethoxycyclobut-3-ene-1,2-dione would be coupled with an aryl halide, such as iodobenzene (B50100) or bromobenzene, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. While this represents a powerful and general method for forming aryl-nitrogen bonds, specific examples of the Buchwald-Hartwig amination being successfully applied to 3-amino-4-alkoxycyclobutenedione substrates to generate N-aryl derivatives are not prominently featured in the surveyed literature. Therefore, this remains a plausible but less documented route compared to direct nucleophilic substitution.
Advanced Synthetic Approaches and Catalytic Methods
Modern synthetic chemistry offers advanced tools that can be applied to the synthesis of cyclobutenedione derivatives, potentially offering greater control over stereochemistry, improved efficiency, and greener reaction conditions.
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. In the context of modifying cyclobutenediones, organocatalytic methods can be used to introduce new functional groups with high stereoselectivity. One relevant transformation is olefination, which creates a new carbon-carbon double bond. The Knoevenagel condensation is a classic example of an olefination reaction, involving the reaction of an active methylene (B1212753) compound with a carbonyl group. organic-chemistry.orgwikipedia.org
While the carbonyl groups of the cyclobutenedione ring can participate in such reactions, a more pertinent transformation for creating analogues involves the functionalization of substituents attached to the ring. Research has demonstrated the stereoselective γ-olefination of substituted cyclobutenediones through organocatalysis. acs.org This type of reaction, likely proceeding through a mechanism related to the Knoevenagel or similar condensation, allows for the controlled synthesis of complex, olefin-containing molecules derived from the cyclobutenedione scaffold. Such methods provide access to a wider range of structurally diverse analogues that are not easily accessible through traditional means.
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates and often increasing product yields. acs.orgresearchgate.net This technique relies on the efficient heating of polar molecules and ions in the reaction mixture through dielectric heating. The synthesis of squaric acid derivatives, particularly squaramides, has been shown to benefit significantly from microwave irradiation. wikipedia.orgacs.org
The reaction of squaric acid or its esters with amines can be performed efficiently in water under microwave heating. acs.org This approach is not only faster than conventional heating but also aligns with the principles of green chemistry by using water as a benign solvent. The enhanced reaction rates under microwave conditions can overcome the low reactivity of certain amines, potentially enabling reactions that are sluggish under conventional heating. wikipedia.orgacs.org This makes MAOS a highly attractive method for the rapid and efficient synthesis of libraries of compounds like this compound.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Squaric Acid Monoamide *
| Heating Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional | 24 hours | 70% |
| Microwave | 30 minutes | 85% |
\Data represents a typical reaction between squaric acid and an amine in water, illustrating the general advantages of microwave assistance. wikipedia.orgacs.org*
Eco-Friendly and Sustainable Synthetic Procedures
The pursuit of green chemistry has led to the development of more environmentally benign methods for synthesizing squaramides, which are derivatives of the squaric acid core found in this compound.
A notable advancement is the use of a paper-based reaction platform for squaramide synthesis. rsc.orgresearchgate.netrsc.org This innovative protocol utilizes filter paper as a support for reactions in water-based solvent systems, which presents a significant step forward in sustainable organic synthesis. rsc.orgrsc.org This method avoids the need for complex equipment and time-intensive purification steps, particularly the removal of water, which is often a complication in traditional batch protocols. rsc.orgresearchgate.net The paper-based system is not only low-cost but also streamlines the process by facilitating efficient reagent mixing and drying. rsc.org This technique has proven to be versatile for both small- and large-scale reactions, delivering high yields of up to 99.5% and excellent green metric scores. rsc.org The synthesis of 36 different squaramide-based compounds, 30 of which were previously uncharacterized, has been successfully demonstrated using this method. rsc.org
In addition to novel platforms, the choice of solvent plays a critical role in the sustainability of synthetic processes. Ethanol is recognized as a beneficial solvent for squaramide synthesis due to its polar protic nature, which aids in reactant solubility and can positively influence reaction rates. researchgate.net Researchers have also explored other sustainable, high-boiling point solvents like n-octanol as an alternative to traditional solvent mixtures like toluene-DMF, achieving comparable yields in the synthesis of aniline-derived squaramides. acs.org The use of water as a solvent, facilitated by a base such as N,N-Diisopropylethylamine (DIPEA), has also been reported for related syntheses at room temperature, further highlighting the shift towards greener reaction conditions. nih.gov
Derivatization Strategies of this compound
The core structure of this compound, and more broadly the squarate scaffold, is a versatile platform for chemical modification. Derivatization strategies primarily focus on amidation reactions to form a wide array of squaramides and further functionalization to tailor the molecule for specific, advanced applications.
Amidation Reactions and Formation of Squaramides
The reaction of squarate esters, such as diethyl squarate or dimethyl squarate, with amines is the fundamental method for producing squaramides. nih.govasynt.com The process typically involves a sequential, two-step reaction. In the first step, one equivalent of an amine, such as aniline, reacts with the squarate ester to form a monosubstituted intermediate, for instance, this compound. nih.govasynt.com In the second step, a different amine is added to displace the remaining alkoxy group, resulting in the formation of an unsymmetrical squaramide. nih.gov
The reaction conditions can be optimized for efficiency. For example, the synthesis of sulfonamide-containing squaramides proceeds with higher rates and yields when the least nucleophilic amine is added in the first step. nih.gov These reactions are often carried out under reflux in a solvent like methanol, with reaction times of a few hours leading to high yields (70-89%). nih.gov Symmetrical squaramides can be prepared by using two equivalents of the same amine. nih.gov
The versatility of this amidation strategy is demonstrated by the wide range of amines that can be employed, leading to a diverse library of squaramide compounds. This includes the synthesis of conjugates with complex molecules like the alkaloid (-)-cytisine and the creation of crown ether-squaramides for applications in catalysis. mdpi.comnih.gov
| Squarate Precursor | Amine(s) | Solvent | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Dimethyl Squarate | Aniline derivative, 4-(2′-aminoethyl)benzenesulfonamide | MeOH | Reflux, 4h total | N-Aryl-N'-alkyl-squaramide | 70-89% | nih.gov |
| Diethyl Squarate | Benzylamine | MeOH | Room Temp, 1h | Monosquarate-amide | 33% | asynt.com |
| Diethyl Squarate | Aniline | EtOH | - | Monosquarate-amide | No reaction | asynt.com |
| Diethyl Squarate | Various Amines | Water/Ethanol | Room Temp | Diverse Squaramides | Up to 99.5% | rsc.orgrsc.org |
| Diethyl Squarate | Anilines | n-octanol | - | Aniline-derived squaramides | Comparable to standard methods | acs.org |
| Diethyl Squarate | Cytisine (B100878), Ammonia, Propargylamine, Morpholine | - | Mild conditions | Cytisine-squaramide conjugates | - | mdpi.com |
Functionalization for Specific Applications (e.g., dye precursors, bioconjugates)
The squaramide scaffold derived from this compound is a key building block for functional molecules, particularly dyes and bioconjugates.
Dye Precursors: Symmetrical and unsymmetrical squaraine dyes are an important class of organic dyes known for their strong and narrow absorption bands in the near-infrared (NIR) region. nih.gov The synthesis of symmetrical squaraine dyes typically involves the condensation of an electron-rich heterocycle with squaric acid, often in a solvent system like butanol-toluene that azeotropically removes water. mdpi.com Unsymmetrical squaraines are synthesized in a multi-step process starting from a modified squaric acid to control reactivity. nih.govmdpi.com The central squaric acid core can be functionalized with amino groups to create aminosquaraines, which provides another avenue for tuning the dye's properties. nih.gov By modifying the terminal alkyl chains or the heterocyclic donor units (e.g., indole, benzothiophene, benzofuran), the photophysical and optoelectrical properties of the resulting squaraine dyes can be precisely controlled for applications in organic field-effect transistors and dye-sensitized solar cells. nih.govmdpi.com
Bioconjugates: The squaramide structure is valuable in medicinal chemistry and for creating bioconjugates. mdpi.com Squaraine dyes can be synthesized with functional groups that allow for conjugation to biomolecules, enabling their use as fluorescent labels and probes. nih.govmdpi.com Mild synthesis conditions, such as using carbodiimide (B86325) activation, have been developed to facilitate the labeling of sensitive biomolecules like peptides on a solid resin. rsc.org Beyond labeling, squaramide derivatives have been designed as potent and selective antagonists for chemokine receptors like CXCR2, which have therapeutic potential in treating inflammatory diseases and cancer. researchgate.net Furthermore, hybrid molecules incorporating a squaramide core with other pharmacophores, such as benzothiazole (B30560) and hydrazone moieties, have been synthesized and evaluated as novel anticancer agents. researchgate.net These functionalizations highlight the role of the squaramide platform in developing targeted therapeutic and diagnostic agents. mdpi.comresearchgate.net
| Core Structure | Functionalization Strategy | Resulting Compound Class | Intended Application | Reference |
|---|---|---|---|---|
| Squaric Acid | Condensation with electron-rich heterocycles (e.g., indole) | Squaraine Dyes | NIR Dyes, Solar Cells, Organic Electronics | nih.govmdpi.comnih.gov |
| Squaric Acid / Semi-squaraine | Carbodiimide activation and reaction with biomolecules | Peptide-Squaraine Conjugates | Biomolecule Labeling and Sensing | rsc.org |
| Squaric Acid | Reaction with amines to introduce functional groups for conjugation | Functionalized Squaraine Dyes | Targeted Biomedical Imaging | nih.gov |
| Squaric Acid Diethyl Ester | Reaction with cytisine and other amines | Cytisine-Squaramide Conjugates | Medicinal Chemistry (e.g., anticancer) | mdpi.com |
| Squaric Acid | Formation of amino hydrazine (B178648) derivatives | Squaric Acid Hydrazides | CXCR2 Receptor Antagonists | researchgate.net |
| Cyclobut-3-ene-1,2-dione | Creation of hybrids with benzothiazole and hydrazone moieties | Hybrid Anticancer Agents | Anticancer Therapy | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 3 Anilino 4 Ethoxycyclobut 3 Ene 1,2 Dione Derivatives
Reaction Pathways Involving the Cyclobutenedione Ring
The cyclobutenedione ring is the epicenter of reactivity in 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione. Its strained nature and the presence of electron-withdrawing carbonyl groups, in conjunction with the electron-donating anilino and ethoxy groups, create a unique electronic environment that dictates its reaction pathways.
Nucleophilic Additions and Substitutions at the Carbonyl and Vinylic Positions
The electrophilic nature of the cyclobutenedione ring makes it susceptible to attack by nucleophiles. These reactions can occur at either the carbonyl carbons or the vinylic carbons, leading to a variety of products. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.
Attack at the Carbonyl Group: Strong nucleophiles can add to one of the carbonyl groups, leading to the formation of a tetrahedral intermediate. This can be followed by ring-opening or rearrangement reactions.
Attack at the Vinylic Position: Nucleophilic vinylic substitution is a common reaction pathway for squaraines. The ethoxy group, being a good leaving group, can be displaced by a variety of nucleophiles. This reaction is a cornerstone in the synthesis of unsymmetrical squaraine dyes. For instance, the condensation of a semisquaric acid with anilines can be a low-yield reaction due to the reduced reactivity of the aniline (B41778) donor. researchgate.net
The general mechanism for nucleophilic substitution is depicted below:
Scheme 1: General Mechanism of Nucleophilic Vinylic SubstitutionThermal and Photochemical Rearrangements of Cyclobutenones
Cyclobutenones, including this compound, can undergo a variety of rearrangements when subjected to heat or light. These reactions often involve the cleavage and reformation of bonds within the four-membered ring, leading to isomeric products.
Under photochemical conditions, 2-arylamino-1-(4-tert-butylphenoxy)-9,10-anthraquinones have been observed to undergo competing reactions, including photoisomerization and the Smiles photorearrangement. researchgate.net While not a direct analogue, this illustrates the potential for photo-induced rearrangements in similar amino-substituted systems.
Electrocyclic Ring-Opening Reactions
Electrocyclic reactions are a class of pericyclic reactions that can occur in conjugated systems like cyclobutenes upon thermal or photochemical stimulation. wikipedia.org The ring-opening of the cyclobutene (B1205218) moiety in this compound would lead to a substituted butadienyl derivative. The stereochemistry of the product is governed by the Woodward-Hoffmann rules, which predict whether the reaction will proceed in a conrotatory or disrotatory fashion based on the number of π-electrons and the reaction conditions (thermal or photochemical). wikipedia.orgmasterorganicchemistry.com
For a 4π-electron system like a cyclobutene, the following rules apply:
Thermal conditions: The reaction proceeds in a conrotatory manner. masterorganicchemistry.com
Photochemical conditions: The reaction proceeds in a disrotatory manner. masterorganicchemistry.com
The specific substituents on the ring, in this case, the anilino and ethoxy groups, will influence the feasibility and outcome of the ring-opening reaction.
Reactivity of the Anilino and Ethoxy Moieties
The anilino and ethoxy groups are not mere spectators in the chemistry of this compound. They actively participate in and influence the reactivity of the entire molecule.
Modifications and Functional Group Interconversions on the Anilino Group
The anilino group provides a handle for further functionalization of the squaraine dye. The nitrogen atom and the attached phenyl ring can be subjected to various chemical modifications. For example, the incorporation of alkyl groups into the structure of related squaraine dyes has been shown to systematically enhance the efficiency of dye-sensitized solar cells. researchgate.net The presence of hydroxyl groups on the anilino ring can also influence the aggregation behavior and electronic properties of the dye. acs.org
Mechanistic Elucidation of Key Transformations
The reactivity of this compound is dominated by the electrophilic nature of the cyclobutenedione core, which is susceptible to attack by a wide range of nucleophiles. The interplay between the substituents, the inherent ring strain, and the reaction conditions dictates the ultimate reaction pathway and product distribution. Mechanistic investigations, often supported by computational studies on analogous systems, have shed light on the intricate steps involved in these transformations.
The reactions of this compound derivatives with nucleophiles are proposed to proceed through several key intermediates and transition states. The initial step typically involves the nucleophilic attack at one of the carbonyl carbons or at the vinylic carbon bearing the ethoxy group.
One of the fundamental reaction pathways for cyclobut-3-ene-1,2-diones upon treatment with a base, such as hydroxide, involves a ring-opening mechanism to yield 2-oxobut-3-enoates. documentsdelivered.com Computational studies on related cyclic 1,2-diones suggest that the reaction initiates with the formation of a tetrahedral adduct. documentsdelivered.com From this intermediate, different pathways can be envisioned, including a benzilic acid-type rearrangement or ring-opening. For cyclobut-3-ene-1,2-diones, the ring-opening pathway leading to acyclic products is generally favored due to the relief of ring strain. documentsdelivered.com
In the context of substitution reactions where the ethoxy group is displaced by another nucleophile, a plausible mechanism involves the formation of a tetrahedral intermediate at the C-4 position. The stability of this intermediate is influenced by the nature of the solvent and the electronic properties of the nucleophile and the aniline substituent.
| Reaction Type | Proposed Intermediate | Key Features of Transition State | Supporting Evidence/Analogy |
| Nucleophilic Acyl Substitution | Tetrahedral Carbonyl Adduct | Negative charge buildup on oxygen, influenced by solvent polarity. | Analogy with general carbonyl chemistry and computational studies on cyclic diones. documentsdelivered.com |
| Nucleophilic Vinylic Substitution | Meisenheimer-like Complex | Delocalization of negative charge into the cyclobutenedione ring. | Inferred from reactivity of electron-deficient alkenes. |
| [3+2] Cycloaddition | Not applicable | Concerted or stepwise mechanism with a diradical or zwitterionic intermediate. | General principle for cycloaddition reactions, with regioselectivity being a key aspect to investigate. beilstein-journals.org |
This table presents plausible intermediates and transition states based on general mechanistic principles and studies on related compounds, in the absence of specific data for this compound.
When this compound derivatives react with chiral nucleophiles or when new stereocenters are formed during a reaction, the control of stereochemistry becomes a critical aspect. The facial selectivity of the nucleophilic attack on the planar cyclobutenedione ring is influenced by the steric and electronic properties of the existing substituents and the approaching nucleophile.
For instance, in reactions leading to the formation of a new stereocenter adjacent to the cyclobutane (B1203170) ring, the diastereoselectivity is often governed by the steric hindrance imposed by the substituents on the ring. In the synthesis of derivatives where a substituent is introduced at the anilino group or at a position on the phenyl ring, the inherent chirality of a reactant or catalyst can direct the stereochemical outcome.
While specific studies on the diastereoselectivity of reactions involving this compound are not extensively reported, general principles of stereoselective synthesis can be applied. For example, in cycloaddition reactions, the approach of the reacting partner is often dictated by minimizing steric interactions, leading to a preferred diastereomer. beilstein-journals.org
| Reaction Type | Reactant(s) | Observed/Expected Diastereomeric Ratio (d.r.) | Controlling Factors |
| Nucleophilic addition of a chiral amine | This compound + (R)-1-phenylethylamine | >90:10 (Hypothetical) | Steric hindrance from the phenyl group of the amine directing the approach to the less hindered face of the cyclobutenedione. |
| [3+2] Cycloaddition with a nitrile oxide | 3-(p-Toluidino)-4-ethoxycyclobut-3-ene-1,2-dione + Benzonitrile oxide | 70:30 (Hypothetical) | Electronic and steric matching between the dipole and the dipolarophile. beilstein-journals.org |
| Reduction of a ketone-containing derivative | 3-Anilino-4-(3-oxobutyl)cyclobut-3-ene-1,2-dione + NaBH4 | 60:40 (Hypothetical) | Felkin-Anh or Cram-chelation models, depending on the conditions and substituents. |
This table provides hypothetical yet plausible data based on established principles of stereoselective synthesis, illustrating potential diastereoselectivity in the absence of specific experimental results for the title compound.
Advanced Spectroscopic and Structural Characterization of 3 Anilino 4 Ethoxycyclobut 3 Ene 1,2 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise molecular structure of organic compounds in solution. For 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione, both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of each atom.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the ethoxy group and the anilino moiety. The ethoxy group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The protons on the phenyl ring of the anilino group would appear in the aromatic region of the spectrum, and their specific chemical shifts and splitting patterns would depend on the electronic effects of the amino group and the cyclobutene (B1205218) ring. A broad signal for the N-H proton is also anticipated, the chemical shift of which can be sensitive to solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbons (C=O) of the cyclobutene-1,2-dione ring, which are expected to appear at a significantly downfield chemical shift. The sp² carbons of the C=C double bond within the ring would also have characteristic chemical shifts, influenced by the attached anilino and ethoxy groups. Signals for the ethoxy carbons and the carbons of the phenyl ring would also be observed in their respective typical regions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethoxy CH₃ | ~1.4 (triplet) | ~15 |
| Ethoxy CH₂ | ~4.5 (quartet) | ~70 |
| Phenyl C-H (ortho, meta, para) | ~7.0 - 7.5 (multiplets) | ~120 - 140 |
| N-H | Variable (broad) | - |
| Cyclobutene C=C | - | ~170 - 180 |
| Cyclobutene C=O | - | ~180 - 190 |
Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁NO₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The nominal molecular weight of this compound is approximately 217.22 g/mol .
Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for mass analysis. The resulting mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), depending on the ionization method used. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. Expected fragmentation pathways for this molecule could include the loss of the ethoxy group, cleavage of the anilino group, and fragmentation of the cyclobutene ring, leading to characteristic fragment ions.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | ~217 | Molecular Ion |
| [M - C₂H₅O]⁺ | ~172 | Loss of the ethoxy group |
| [M - C₆H₅NH]⁺ | ~126 | Loss of the anilino group |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
Strong absorption bands are expected for the carbonyl (C=O) groups of the dione (B5365651), typically in the region of 1750-1800 cm⁻¹. The C=C double bond of the cyclobutene ring would also give rise to a characteristic absorption band, likely around 1600-1650 cm⁻¹. The N-H stretching vibration of the secondary amine in the anilino group would be observed as a band in the range of 3200-3400 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the ethoxy group would also be present, typically in the 1000-1300 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Dione) | 1750 - 1800 | Strong |
| C=C Stretch (Ring) | 1600 - 1650 | Medium |
| C-O Stretch (Ether) | 1000 - 1300 | Strong |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the optical properties of a compound, which are determined by its electronic structure. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions.
The extended conjugation involving the phenyl ring, the amino group, the cyclobutene double bond, and the carbonyl groups is likely to result in strong absorption in the ultraviolet and possibly the visible region of the electromagnetic spectrum. The position of the maximum absorption wavelength (λ_max) will be influenced by the solvent polarity. In some cases, compounds with similar structures can exhibit fluorescence, where the molecule emits light after being excited to a higher electronic state. A fluorescence spectrum would provide information about the emission properties of the compound, including its maximum emission wavelength and quantum yield. For related squaraine dyes, which have a similar core structure, strong absorption and fluorescence are often observed.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles.
This technique would confirm the planarity of the cyclobutene ring and provide details about the conformation of the anilino and ethoxy substituents relative to the ring. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding. In the case of this compound, an intermolecular hydrogen bond between the N-H of the anilino group of one molecule and a carbonyl oxygen of a neighboring molecule is plausible. Such interactions can significantly influence the physical properties of the compound in the solid state.
Computational Chemistry and Theoretical Modelling of 3 Anilino 4 Ethoxycyclobut 3 Ene 1,2 Dione
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the geometric and electronic properties of molecules. For 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione, DFT calculations are employed to predict its three-dimensional structure, bond lengths, bond angles, and electronic characteristics.
Calculations, often using a functional like B3LYP with a basis set such as 6-311G, can optimize the molecule's geometry to its lowest energy state. nih.gov These studies reveal a highly planar cyclobutene (B1205218) core, a consequence of the extensive π-conjugation across the enamine and dione (B5365651) system. The aniline (B41778) and ethoxy groups may exhibit specific torsional angles relative to this core to minimize steric hindrance.
Key geometric parameters, such as the bond lengths within the four-membered ring, are of particular interest. For instance, in the related 1,2-dimethoxycyclobutene-3,4-dione, the C1=C2 double bond was calculated to be approximately 1.381 Å, while the adjacent C1-C4 single bond was about 1.493 Å. nih.gov Similar calculations for this compound would yield precise values reflecting the influence of the anilino and ethoxy substituents.
Electronic structure analysis focuses on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. For this compound, the HOMO is expected to be localized primarily on the electron-rich anilino group and the enaminic double bond, while the LUMO would be centered on the electron-deficient dicarbonyl system of the cyclobutene ring.
Table 1: Representative Predicted Geometric and Electronic Parameters from DFT Calculations
| Parameter | Predicted Value/Description | Significance |
|---|---|---|
| C=C Bond Length | ~1.38 Å | Indicates double bond character within the ring. |
| C-C Bond Length | ~1.49 Å | Single bond character adjacent to the carbonyls. |
| C=O Bond Length | ~1.20 Å | Typical carbonyl double bond length. |
| C-N Bond Length | ~1.35 Å | Partial double bond character due to conjugation. |
| HOMO Energy | Negative Value (e.g., -6.0 eV) | Relates to ionization potential; higher values indicate better electron-donating ability. |
| LUMO Energy | Negative Value (e.g., -2.5 eV) | Relates to electron affinity; lower values indicate better electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~3.5 eV | Correlates with chemical reactivity and the energy of the lowest electronic transition. |
Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic data, which can be used to validate experimentally synthesized structures or to interpret complex spectra.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.gov Algorithms, including those employing message passing neural networks or other machine learning frameworks, can achieve high accuracy, with mean absolute errors (MAEs) as low as 0.16 ppm for ¹H and 2.05 ppm for ¹³C shifts. nih.govarxiv.org For this compound, calculations would predict distinct chemical shifts for the protons of the phenyl and ethoxy groups, as well as the N-H proton. The quaternary carbons of the cyclobutene ring would also have characteristic predicted shifts, with the carbonyl carbons appearing significantly downfield.
UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. nih.gov These calculations predict the wavelength of maximum absorption (λ_max) and the nature of the corresponding electronic transitions. For this compound, the primary absorption in the UV-visible region would be attributed to a π→π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. The calculated λ_max is highly sensitive to the extent of conjugation and the nature of the donor (anilino, ethoxy) and acceptor (dione) groups.
Table 2: Representative Predicted Spectroscopic Data
| Spectrum | Parameter | Predicted Value | Assignment/Note |
|---|---|---|---|
| ¹³C NMR | Carbonyl (C=O) | 180-190 ppm | Electron-deficient carbons, highly deshielded. |
| Olefinic (C-N, C-O) | 165-175 ppm | Deshielded due to conjugation and electronegative atoms. | |
| Phenyl (ipso-C) | 135-140 ppm | Attachment point of the aniline ring. | |
| Phenyl (o, m, p-C) | 120-130 ppm | Standard aromatic region. | |
| Ethoxy (-CH₂) | ~65 ppm | Methylene (B1212753) carbon attached to oxygen. | |
| ¹H NMR | N-H | 7.5-8.5 ppm | Can be broad; position is solvent-dependent. |
| Phenyl (Ar-H) | 7.0-7.6 ppm | Aromatic protons. | |
| Ethoxy (-CH₂) | ~4.2 ppm | Quartet, coupled to -CH₃. | |
| Ethoxy (-CH₃) | ~1.4 ppm | Triplet, coupled to -CH₂. |
| UV-Vis | λ_max | 300-350 nm | Corresponds to the primary HOMO→LUMO (π→π*) transition. |
Analysis of Molecular Electrostatic Potential Maps for Reactivity and Interactions
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an indispensable tool for predicting reactivity, as it highlights regions that are rich or poor in electrons. researchgate.net
In an MEP map, red colors signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Conversely, blue colors indicate regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Intermediate potentials are shown in green and yellow.
For this compound, the MEP map would show:
Negative Potential (Red): Concentrated around the carbonyl oxygen atoms, making them primary sites for protonation, hydrogen bonding, and coordination to metal cations.
Positive Potential (Blue): Located around the acidic N-H proton of the anilino group, indicating its potential to act as a hydrogen bond donor.
Intermediate/Slightly Negative Potential (Yellow/Green): Spread across the π-system of the aniline ring and the enamine double bond, indicating their nucleophilic character.
This analysis allows for a quick prediction of how the molecule will interact with other reagents, catalysts, or biological targets.
Computational Studies on Reaction Mechanisms and Energy Profiles
Theoretical modeling is crucial for mapping out the complex reaction pathways available to cyclobutenedione systems, including rearrangements, additions, and ring-opening reactions.
Cyclic 1,2-diones are known to undergo rearrangements like the benzilic acid rearrangement, which involves ring contraction. beilstein-journals.org Computational studies can model the reaction of this compound with a nucleophile (e.g., hydroxide). This involves locating the transition state (TS) for the key steps, such as nucleophilic addition to a carbonyl, followed by the migratory aptitude of an adjacent group. By calculating the Gibbs free energy of activation (ΔG‡) for each possible pathway, the most feasible reaction can be identified. nih.gov For instance, the rearrangement could lead to a substituted cyclopropanecarboxylate, and transition state analysis would determine the energy barrier for this process compared to other potential reactions.
The this compound molecule presents multiple reactive sites, leading to questions of selectivity. For example, in a catalytic hydrogenation reaction, reduction could occur at either of the two non-equivalent carbonyl groups or at the C=C double bond. Computational studies can elucidate the origin of selectivity by modeling the interaction of the substrate with the catalyst and calculating the energy barriers for each potential reaction channel. acs.org The lowest energy barrier corresponds to the major observed product. These calculations can reveal that subtle steric or electronic interactions between the substrate and the catalyst direct the reaction to a specific site, providing a rationale for the observed regioselectivity or stereoselectivity. acs.org
Table 3: Representative Energy Profile Data for a Hypothetical Reaction
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants + Catalyst | 0.0 | Reference energy level. |
| 2 | Transition State 1 (Attack at C1=O) | +12.5 | Energy barrier for nucleophilic attack at the C1 carbonyl. |
| 3 | Transition State 2 (Attack at C2=O) | +14.0 | Higher energy barrier for attack at the C2 carbonyl, suggesting C1 is more reactive. |
| 4 | Intermediate Complex | -5.0 | Stable intermediate formed after the initial attack. |
Prediction of Acidity (pKa) and Solvation Effects
The acidity (pKa) of a molecule is fundamental to its behavior in solution. For this compound, the most acidic proton is the one attached to the aniline nitrogen. Computational workflows can predict pKa values by calculating the Gibbs free energy change for the deprotonation reaction in a solvent.
These calculations must account for solvation effects, which can be modeled either implicitly (using a polarizable continuum model) or explicitly (by including several solvent molecules directly in the quantum mechanical calculation). nih.gov Explicit solvation models, for example, might include a small cluster of water molecules hydrogen-bonded to the N-H group and the carbonyl oxygens to more accurately simulate the local solvent environment. beilstein-journals.org While challenging, accurate pKa prediction is essential for understanding the molecule's protonation state at a given pH. Recent advances using machine-learned potentials combined with electronic structure theory have shown promise in improving the accuracy of these predictions. rowansci.com
Molecular Dynamics and Docking Simulations for Biological Interactions
While specific molecular dynamics (MD) and molecular docking studies for this compound are not extensively documented in publicly available research, the broader class of squaramides and cyclobutene-1,2-dione derivatives has been the subject of significant computational investigation to explore their potential as therapeutic agents. These studies provide a valuable framework for understanding how this compound might interact with biological macromolecules.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. It is widely employed in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. Following docking, molecular dynamics simulations can be performed to provide insights into the dynamic stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the detailed energetic contributions of the interactions over time.
Research on analogous compounds has demonstrated the utility of these computational methods in identifying and optimizing inhibitors for various protein targets. For instance, derivatives of 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) have been extensively studied as antagonists for the CXC chemokine receptor 2 (CXCR2), a key protein involved in inflammatory responses. nih.govnih.gov Docking studies have been instrumental in elucidating the structure-activity relationships within this class of compounds, showing how different substituents on the cyclobutenedione core can influence binding affinity and selectivity. nih.gov For example, docking of navarixin (B609427) and its analogs into the CXCR2 crystal structure (PDB: 6LFL) has helped to understand the key interactions within the intracellular allosteric binding site. nih.govacs.org
Similarly, squaramide derivatives have been investigated as inhibitors of other important biological targets. Docking simulations have been performed on squaramide-tethered sulfonamides to predict their binding interactions with carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. mdpi.com These studies have been crucial in understanding how the squaramide scaffold can be functionalized to achieve potent and selective inhibition.
In another study, monosquaramides were evaluated as inhibitors of Deoxyribonuclease I (DNase I). nih.gov Molecular docking and subsequent molecular dynamics simulations were used to elucidate the structural features necessary for their inhibitory activity. The simulations revealed key hydrogen bonding and pi-stacking interactions between the squaramide derivatives and amino acid residues in the active site of DNase I, such as Arg9, Glu39, and Tyr76. nih.gov
These examples highlight the power of computational approaches to guide the design of novel inhibitors based on the cyclobut-3-ene-1,2-dione scaffold. By identifying the key interactions and understanding the dynamic behavior of the ligand-protein complexes, researchers can rationally design new derivatives with improved potency and selectivity. Although direct data for this compound is lacking, the findings from these related studies suggest that it could potentially interact with a range of biological targets, and that molecular modeling would be a valuable tool in exploring these potential interactions.
The table below summarizes findings from molecular docking and dynamics simulations performed on compounds structurally related to this compound, providing insights into potential biological targets and key molecular interactions.
Table 1: Molecular Docking and Dynamics Simulation Data for Analogous Cyclobut-3-ene-1,2-dione Derivatives
Note: The following data is for compounds structurally analogous to this compound and is presented to illustrate the potential for biological interactions.
| Analogous Compound/Derivative Class | Biological Target | Computational Method | Key Interacting Residues | Research Findings/Objective |
| 3,4-Diaminocyclobut-3-ene-1,2-dione derivatives (e.g., Navarixin analogs) | CXC Chemokine Receptor 2 (CXCR2) | Molecular Docking | Not specified in detail in the abstract, but interactions within the intracellular allosteric binding site were modeled. | To design and evaluate fluorescent ligands targeting CXCR2 and to understand the binding mode of antagonists. nih.govacs.org |
| Monosquaramides containing a pyridine (B92270) moiety | Deoxyribonuclease I (DNase I) | Molecular Docking & Molecular Dynamics | Hydrogen bonds with Glu39, Tyr76, Glu78, Arg111; Cation-π contact with Arg111; Anion-π interactions with Glu39, Glu78; π-π stacking with Tyr76. | To elucidate the structural features required for DNase I inhibition. The most potent compound showed an IC50 value of 48.04 ± 7.98 μM. nih.gov |
| Squaramide-tethered sulfonamides and coumarins | Carbonic Anhydrases (CA XII) | Molecular Docking | The sulfonamide moiety chelates the Zn2+ ion, while a hydrophobic tail interacts with the hydrophobic subsite of the enzyme. | To predict the key interactions involved in the inhibition of CA XII for future drug design. mdpi.com |
| 3,4-Diaminocyclobut-3-ene-1,2-dione class (e.g., SCH 527123) | CXCR2/CXCR1 Receptors | Not explicitly detailed, but used in the discovery and development process. | Not specified in the abstract. | To discover and develop potent and selective CXCR2 receptor antagonists for treating inflammatory disorders. nih.gov |
Medicinal Chemistry and Biological Applications of 3 Anilino 4 Ethoxycyclobut 3 Ene 1,2 Dione Analogues
Bioisosteric Applications in Drug Design and Discovery
Bioisosteric replacement is a key strategy in drug design aimed at modifying a lead compound to enhance its pharmacological, pharmacokinetic, or toxicological profile while retaining its desired biological activity. google.com The squaric acid moiety and its derivatives, known as squaramides, have emerged as highly effective non-classical bioisosteres. nih.gov
Analogues of 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione, which are built upon the squaric acid framework, are recognized for their remarkable ability to mimic several crucial functional groups in biological systems. nih.gov The squaric acid core is a planar, four-membered ring with strong acidity and aromatic character. researchgate.netmedchemexpress.com These features, combined with the capacity of its amide derivatives (squaramides) to act as both hydrogen bond donors and acceptors, allow it to function as a bioisosteric replacement for carboxylate, phosphate (B84403), and amide groups. nih.govnih.gov
Carboxylate Mimicry : Squaric acid is a known bioisostere for the carboxylic acid group, a common moiety in many drug compounds. nih.govwikipedia.org The delocalized negative charge and pKa values of the squaric acid ring allow it to replicate the electrostatic interactions of a carboxylate anion, while its rigid structure can offer advantages in binding affinity and metabolic stability. nih.govresearchgate.net
Phosphate Mimicry : The dianionic nature and geometry of the squarate core enable it to serve as a surrogate for the phosphate group. researchgate.netnih.gov This has been applied in the design of nucleotide and oligonucleotide analogues, as well as in the development of inhibitors for enzymes that process phosphate-containing substrates, such as protein tyrosine phosphatases (PTPases). researchgate.netnih.gov
Amide and Urea/Guanidine Mimicry : Squaramides are effective bioisosteres for the amide bond, a functional group susceptible to enzymatic degradation. actanaturae.ru Their rigid, planar structure and defined hydrogen bonding capabilities can mimic the conformation of peptide linkages while offering greater resistance to proteases. actanaturae.ru This makes them valuable in the design of peptidomimetics. actanaturae.ru Furthermore, squaramides have been successfully used as bioisosteric replacements for ureas, thioureas, and guanidines due to their similar hydrogen-bonding patterns. nih.gov
Development of Novel Therapeutic Agents
The versatile squaric acid scaffold has been central to the development of new therapeutic agents across several disease areas. researchgate.net The ability to easily modify the core structure allows for the fine-tuning of biological activity.
Derivatives containing the squaramide motif have demonstrated significant anti-cancer activity, often in the nanomolar range, against a variety of tumor cell lines. nih.gov These compounds have shown efficacy against cancers such as colorectal adenocarcinoma, breast cancer, gastric carcinoma, and cervical cancer. nih.gov One proposed mechanism for certain halogenated squaramides involves acting as ion transporters that disrupt cellular ion gradients, leading to apoptosis in cancer cells. nih.gov A series of novel 3,4-diaryl squaric acid analogues, designed as relatives of the tubulin-binding agent combretastatin (B1194345) A-4, exhibited potent cytotoxic activities against human leukemia cells and other tumor cell lines by inducing cell cycle arrest in the G2-M phase. Notably, the squaric acid derivative Navarixin (B609427) has advanced to Phase II clinical trials for its potential use in treating solid tumors. nih.gov
Table 1: Anticancer Activity of Selected Squaric Acid Analogues This table is interactive. You can sort and filter the data.
| Compound Class | Cancer Cell Line(s) | Reported Activity | Reference(s) |
|---|---|---|---|
| Squaramide Motif | Colorectal Adenocarcinoma, Breast Cancer | Nanomolar range | nih.gov |
| Squaramide Motif | Gastric Carcinoma, Cervical Cancer | Nanomolar range | nih.gov |
| 3,4-Diaryl Squaric Acid Analogues | Human Leukemia | IC50 values ≤20 nM | |
| Navarixin | Solid Tumors | Phase II Clinical Trials | nih.gov |
The broad biological activity of squaric acid derivatives extends to infectious diseases, with documented antiviral and antiparasitic effects. researchgate.netwikipedia.org
Antiparasitic Activity : Squaramide-based compounds have emerged as promising agents against several parasitic diseases. researchgate.net They have shown significant efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease, which is a leading cause of death among neglected tropical diseases. nih.gov In mouse models, certain squaramides reduced parasitemia more effectively than the standard drug, benznidazole. nih.gov Additionally, a series of N,N'-squaramide derivatives were evaluated for their leishmanicidal activity against Leishmania infantum, Leishmania braziliensis, and Leishmania donovani. The most effective compounds caused significant ultrastructural damage to the parasites' mitochondria and glycosomes, highlighting their potential as anti-leishmanial drugs.
Antiviral Activity : The squaric acid scaffold has been incorporated into molecules designed to combat viral infections. wikipedia.org One strategy involves using squaric acid diamides as linkers in glycopeptide antibiotic derivatives. This approach yielded compounds with potent in vitro activity against influenza A and B viruses, including strains resistant to existing drugs. nih.gov The mechanism for some of these derivatives appears to involve interference with viral entry via endocytosis. nih.gov Furthermore, novel nucleoside analogues built with a squaric acid core have been synthesized and submitted for broad antiviral screening.
The ability of the squaric acid framework to act as a bioisostere and a metal-chelating group makes it a valuable scaffold for designing enzyme inhibitors. nih.gov
Kinases, HDACs, FAK, and MMPs : Analogues have been reported as selective inhibitors of various enzymes involved in tumor growth and metastasis, including histone deacetylases (HDACs), focal adhesion kinase (FAK), matrix metalloproteases (MMPs), and other kinases. nih.gov The development of squaric acid-based MMP inhibitors has been explored as an alternative to traditional hydroxamic acid-based inhibitors. medchemexpress.com
SNM1A : SNM1A is a zinc-dependent nuclease involved in DNA interstrand crosslink repair, a pathway that can confer resistance to certain chemotherapies. nih.gov Squaramide- and thiosquaramide-bearing nucleoside derivatives have been synthesized and evaluated as SNM1A inhibitors. nih.gov A thymidine (B127349) derivative with a 5'-thiosquaramide was identified as a potent inhibitor, demonstrating the potential of this class of compounds to enhance the efficacy of crosslinking chemotherapy drugs. nih.gov
Glyoxalase I : Squaric acid is a known standard inhibitor of glyoxalase I, an enzyme involved in detoxifying cytotoxic byproducts of glycolysis. Inhibition of this enzyme is a target for anticancer drug development, as cancer cells often have high glycolytic rates.
Transketolase : Transketolase is a key enzyme in the pentose (B10789219) phosphate pathway, which is crucial for nucleotide synthesis and cellular redox balance. researchgate.net While transketolase is a validated target for drug discovery, particularly in cancer and infectious diseases, its inhibition by this compound analogues or other squaric acid derivatives is not prominently documented in the reviewed scientific literature.
Mycobacterial ATP synthase has been validated as a crucial target for treating drug-resistant Mycobacterium tuberculosis (Mtb). medchemexpress.com Several studies have identified squaric acid derivatives as potent inhibitors of this enzyme.
Diamino substituted cyclobut-3-ene-1,2-dione compounds were designed and synthesized, showing excellent in vitro anti-TB activity against both drug-sensitive and drug-resistant strains with low cytotoxicity. medchemexpress.com Squaramides have also been identified as a promising class of Mtb ATP synthase inhibitors. medchemexpress.com Characterization of resistant mutants confirmed that these compounds target the ATP synthase enzyme, but at a binding site distinct from that of the approved drug bedaquiline, suggesting they could be effective against bedaquiline-resistant strains. medchemexpress.com
**Table 2: Activity of Squaric Acid Analogues Against Mycobacterium tuberculosis*** *This table is interactive. You can sort and filter the data.
| Compound Series | Target | Activity Profile | Cytotoxicity | Reference(s) |
|---|---|---|---|---|
| Diamino substituted cyclobut-3-ene-1,2-diones | Mtb ATP synthase | Good to excellent in vitro anti-TB activity (MIC 0.452–0.963 µg/mL) | Low (IC50 > 64 µg/mL) | medchemexpress.com |
| Squaramides (SQAs) | Mtb ATP synthase | Potent inhibitors with nanomolar potencies in ATP synthesis inhibition assays | Non-cytotoxic | medchemexpress.com |
| Squaric Amides (SAs) | Alanine dehydrogenase (predicted) | Potent activity against drug-susceptible and methicillin-resistant S. aureus (MRSA) | - |
Receptor Modulation and Ligand Design
Selective Receptor Agonists and Antagonists (e.g., Nicotinic Acetylcholine (B1216132) Receptor, CB1 Receptor)
The development of selective receptor agonists and antagonists is a cornerstone of medicinal chemistry, aiming to modulate the activity of specific receptor subtypes to achieve therapeutic effects while minimizing off-target interactions. While direct studies on this compound analogues as modulators of nicotinic acetylcholine receptors (nAChRs) or cannabinoid type 1 (CB1) receptors are not extensively documented in publicly available literature, the principles of ligand design for these targets are well-established.
Nicotinic Acetylcholine Receptors (nAChRs):
nAChRs are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. nih.govnih.gov Their dysfunction is implicated in various disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction. The nAChR family is diverse, with numerous subtypes assembled from different subunits, presenting an opportunity for the development of subtype-selective ligands. nih.gov
The design of selective nAChR modulators often involves creating molecules that can differentiate between the orthosteric binding site (where acetylcholine binds) of various subtypes or target allosteric sites. nih.gov Allosteric modulators bind to a site distinct from the agonist binding site and can be positive (PAMs), negative (NAMs), or silent (SAMs), offering a more nuanced control of receptor function. nih.gov For instance, certain arylsulfonamide derivatives have been identified as potent PAMs for the α7 nAChR subtype, enhancing the receptor's response to its natural agonist. nih.gov The development of such modulators often relies on high-throughput screening of compound libraries and subsequent structure-activity relationship (SAR) studies to optimize potency and selectivity. nih.gov
CB1 Receptors:
The CB1 receptor, a G-protein coupled receptor, is a key component of the endocannabinoid system and is primarily expressed in the central nervous system. It is a target for the treatment of obesity, substance use disorders, and pain. jbclinpharm.orgmdpi.comuno.eduuno.edu The discovery of rimonabant, a CB1 receptor inverse agonist, spurred significant interest in developing CB1 antagonists. jbclinpharm.orgnih.gov However, its psychiatric side effects led to its withdrawal and a shift towards the development of neutral antagonists and negative allosteric modulators (NAMs). mdpi.comnih.gov
Neutral antagonists block the receptor without affecting its basal activity, potentially avoiding the side effects associated with inverse agonists. mdpi.com NAMs offer another promising strategy by binding to an allosteric site to reduce the receptor's response to agonists, which could be particularly useful in cases of cannabinoid overdose. nih.gov The design of these modulators involves computational modeling and in vitro assays to identify compounds that can stabilize specific receptor conformations or interfere with agonist binding without directly competing for the orthosteric site. mdpi.com
While the squaric acid moiety, the core of this compound, is a versatile scaffold in medicinal chemistry, its application in the direct design of nAChR or CB1 receptor modulators has not been a primary focus in published research. Future exploration of squaric acid derivatives in this context could potentially yield novel selective modulators.
Applications in Radiopharmaceutical Development and Theranostics
The integration of diagnostic imaging and radionuclide therapy, known as theranostics, represents a paradigm shift towards personalized medicine, particularly in oncology. nih.govmdpi.com Radiopharmaceuticals, which consist of a targeting molecule conjugated to a radionuclide, are central to this approach. mdpi.com While there is no specific literature detailing the use of this compound analogues in radiopharmaceutical development, the general principles and potential applications of this field are vast.
The development of novel radiopharmaceuticals is a dynamic area of research, with a focus on identifying new molecular targets and optimizing the pharmacokinetic properties of the targeting agents. mdpi.com The choice of radionuclide is critical and depends on the intended application: positron emitters (e.g., ¹⁸F, ⁶⁸Ga, ⁴⁴Sc) for positron emission tomography (PET) imaging, gamma emitters (e.g., ⁹⁹ᵐTc) for single-photon emission computed tomography (SPECT) imaging, and alpha or beta emitters (e.g., ²²⁵Ac, ¹⁷⁷Lu, ²²³Ra) for therapy. nih.govnih.gov
A key strategy in radiopharmaceutical design is to target biomarkers that are overexpressed on cancer cells or in the tumor microenvironment. nih.gov For instance, radiolabeled molecules targeting osteoblasts and osteoclasts are used for imaging and treating bone metastases. nih.gov The development pipeline for new radiopharmaceuticals involves several stages, from the initial design and synthesis of the targeting ligand and its radiolabeling to preclinical evaluation of its biodistribution and tumor uptake, and finally, clinical trials to assess its safety and efficacy. mdpi.com
The concept of theranostics allows for a seamless transition from diagnosis to therapy using the same molecular target. A patient can first be imaged with a diagnostic radiopharmaceutical to confirm the presence of the target and determine the extent of the disease. If the imaging is positive, the patient can then be treated with a therapeutic version of the same radiopharmaceutical, where the diagnostic radionuclide is replaced with a therapeutic one. This approach ensures that only patients who are likely to respond to the therapy are treated, thereby maximizing efficacy and minimizing unnecessary toxicity. nih.govmdpi.com
Although analogues of this compound have not been specifically explored in this context, the versatility of the squaric acid core for conjugation could potentially be exploited to develop novel radiopharmaceuticals. Future research could investigate the attachment of this scaffold to tumor-targeting moieties and subsequent radiolabeling for imaging and therapeutic applications.
Mechanism of Action Studies at the Molecular and Cellular Levels
Interference with DNA/RNA Biosynthesis and Replication
The integrity of DNA and RNA biosynthesis and replication is crucial for cell survival and proliferation, making these processes attractive targets for anticancer drug development. nih.gov Some compounds containing the squaric acid scaffold have been investigated for their ability to interfere with these fundamental cellular processes.
Squaramide-bearing nucleoside derivatives have been synthesized and evaluated as inhibitors of the DNA repair enzyme SNM1A. nih.gov SNM1A is a nuclease involved in the repair of interstrand crosslinks, a highly cytotoxic form of DNA damage. Inhibition of this enzyme could enhance the efficacy of DNA crosslinking chemotherapy agents. nih.gov In these studies, thymidine derivatives with a squaramide moiety at the 3'-position were found to be more effective inhibitors of SNM1A than those with the squaramide at the 5'-position. nih.gov Notably, a thymidine derivative with a 3'-squaric acid moiety was a more potent inhibitor than its N-hydroxysquaramide counterpart, which was attributed to a stronger interaction of the squaric acid with the zinc ion in the enzyme's active site. nih.gov
Furthermore, new squaramides have been shown to inhibit DNase I, an endonuclease responsible for DNA fragmentation during apoptosis. mdpi.com This inhibitory activity suggests a potential role for squaramide derivatives in protecting DNA from premature degradation. mdpi.com The reaction of anthracycline glycoside antibiotics with a squaric acid ester has been shown to yield squaric acid amide esters and symmetric diamides with cytotoxic properties against human mammary adenocarcinoma cells. nih.gov These findings suggest that the squaric acid moiety can be incorporated into molecules that interact with and potentially disrupt DNA-related processes.
| Compound Type | Target Enzyme | Observed Effect | Reference |
| Squaramide-bearing nucleosides | SNM1A | Inhibition of DNA repair | nih.gov |
| Squaramides | DNase I | Inhibition of DNA fragmentation | mdpi.com |
| Squaric acid amides of anthracyclines | - | Cytotoxicity | nih.gov |
Induction of Apoptosis and Disruption of Ion Gradients in Cancer Cells
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells, and its deregulation is a hallmark of cancer. nih.gov Many anticancer therapies exert their effects by inducing apoptosis in malignant cells. nih.gov While direct studies on this compound analogues inducing apoptosis are limited, related compounds with a cyclobutenedione core have shown cytotoxic activity.
The disruption of ion homeostasis is another emerging area in cancer research. Cancer cells often exhibit altered intracellular ion concentrations and membrane potentials compared to normal cells. These changes can influence a variety of cellular processes, including proliferation, migration, and apoptosis. For instance, the efflux of K⁺ and Cl⁻ ions is involved in cell shrinkage during migration, and changes in intracellular Ca²⁺ levels can either promote or inhibit apoptosis depending on the context. There is currently no specific information linking this compound analogues to the disruption of ion gradients in cancer cells.
However, the synthesis of squaric acid amides of anthracycline antibiotics has been reported, and these compounds have demonstrated cytotoxic effects on human mammary adenocarcinoma cells. nih.gov Anthracyclines are a class of chemotherapy drugs known to induce apoptosis through various mechanisms, including intercalation into DNA and generation of reactive oxygen species. The conjugation of the squaric acid moiety to these potent anticancer agents suggests a potential strategy for developing novel cytotoxic compounds.
Reactive Oxygen Species (ROS) Generation Mechanisms
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While ROS are involved in normal cellular signaling, their overproduction can lead to oxidative stress, cellular damage, and cell death. The generation of ROS is the basis of photodynamic therapy (PDT), a cancer treatment modality that uses a photosensitizer, light, and oxygen to kill cancer cells. spiedigitallibrary.org
Squaraine dyes, which are derivatives of squaric acid, are a class of organic photosensitizers known for their strong absorption in the near-infrared (NIR) region, high molar extinction coefficients, and excellent photostability. mdpi.com These properties make them attractive candidates for PDT. The mechanism of ROS generation by squaraine dyes in PDT can occur through two main pathways:
Type I mechanism: The excited photosensitizer reacts directly with surrounding molecules through electron transfer, producing radical species such as superoxide (B77818) anion (O₂•⁻) and hydroxyl radicals (•OH). mdpi.comacs.org This pathway is particularly advantageous in hypoxic tumor environments where oxygen levels are low. acs.org
Type II mechanism: The excited photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). mdpi.comnih.gov This is often the dominant pathway in PDT.
Several studies have demonstrated the ability of squaraine derivatives to generate ROS and induce cell death upon light irradiation. For example, an iodinated squaraine-rotaxane has been shown to be an effective singlet oxygen photosensitizer, with the rotaxane structure protecting the dye from photobleaching. nih.gov Another study showed that bis(3,5-diiodo-2,4,6-trihydroxyphenyl) squaraine induces oxidative stress in skin tumors in mice only upon illumination, confirming that the therapeutic effect is due to light-induced ROS generation. spiedigitallibrary.org More recently, a tumor-targeting squaraine dye has been developed that exhibits superior ROS generation capability under laser irradiation for effective PDT both in vitro and in vivo. mdpi.com
| Squaraine Derivative | ROS Generation Mechanism | Application | Reference |
| Iodinated squaraine-rotaxane | Type II (Singlet oxygen) | PDT | nih.gov |
| Bis(3,5-diiodo-2,4,6-trihydroxyphenyl) squaraine | ROS generation | PDT | spiedigitallibrary.org |
| Tumor-targeting benzoindole-derived squaraine | Type I and/or Type II | PDT | mdpi.com |
| SQ-580 (indole and thiophenazine-thiophene squaraine) | Type I (•OH and O₂•⁻) | PDT, Ferroptosis-induced immunogenic therapy | acs.org |
These findings highlight the potential of squaraine-based compounds, which share the cyclobutenedione core with this compound, as effective ROS-generating agents for therapeutic applications like PDT.
Materials Science Applications of 3 Anilino 4 Ethoxycyclobut 3 Ene 1,2 Dione Derivatives
Squaraine Dyes and Optoelectronic Applications
Squaraine dyes, which feature a central electron-deficient squaric acid core flanked by electron-donating groups, exhibit a strong donor-acceptor-donor (D-A-D) zwitterionic structure. nih.govnih.gov This configuration is responsible for their intense, sharp absorption bands, high molar extinction coefficients, and excellent photostability, making them highly valuable for optoelectronic devices. nih.govmdpi.com
Synthesis and Characterization of Novel Squaraine Dyes from Cyclobutenedione Precursors
The synthesis of squaraine dyes typically begins with squaric acid or its derivatives, such as 3,4-diethoxycyclobut-3-ene-1,2-dione. nih.govnih.gov The general approach involves the condensation of the squaric acid moiety with two equivalents of an electron-rich aromatic or heterocyclic compound. nih.govresearchgate.net
For symmetrical squaraines , where the two donor groups are identical, the synthesis is often a one-pot reaction. The process can be initiated by activating squaric acid with an alcohol, like n-butanol, in a solvent system such as a toluene-butanol mixture that facilitates the removal of water via azeotropic distillation. encyclopedia.pub This forms a reactive intermediate that undergoes nucleophilic attack by the donor compound, leading to the final dye. encyclopedia.pub
The synthesis of unsymmetrical squaraines , which incorporate two different donor groups, is a more complex, multi-step process. nih.govencyclopedia.pub A common strategy involves reacting a modified squaric acid derivative, such as 3,4-diethoxycyclobut-3-ene-1,2-dione or 3,4-dichlorocyclobut-3-ene-1,2-dione, with one equivalent of the first donor nucleophile. nih.govresearchgate.net This controlled reaction yields a stable semi-squaraine intermediate, a class to which 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione belongs. nih.govnih.gov This intermediate is then reacted with a second, different donor compound to produce the final unsymmetrical squaraine dye. researchgate.net
The characterization of these novel dyes involves a suite of analytical techniques. Spectroscopic methods such as ¹H-NMR, IR, and mass spectrometry are used to confirm the molecular structure. researchgate.netnih.gov The critical optoelectronic properties are elucidated using UV-Vis absorption and fluorescence spectroscopy to determine absorption and emission maxima, while electrochemical studies like cyclic voltammetry are employed to understand the HOMO and LUMO energy levels. nih.govresearchgate.net
A summary of synthetic strategies is presented below:
| Dye Type | Precursor(s) | Key Intermediate | Reaction Type |
| Symmetrical Squaraine | Squaric Acid + 2 eq. Donor Compound | Short-lived semi-squaraine | Condensation |
| Unsymmetrical Squaraine | 3,4-dialkoxy/dihalocyclobutenedione + 1 eq. Donor 1 | Stable semi-squaraine (e.g., this compound) | Stepwise Condensation |
Applications in Organic Photovoltaic (OPV) Devices and Dye-Sensitized Solar Cells (DSSCs)
The unique properties of squaraine dyes make them excellent sensitizers in solar energy applications. capes.gov.brnih.gov They serve as the primary light-harvesting components in both OPV and DSSC devices. researchgate.netrsc.org
In Dye-Sensitized Solar Cells (DSSCs) , squaraine dyes are adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). researchgate.net Their high molar extinction coefficients allow for efficient light absorption. nih.gov Upon absorbing a photon, the dye injects an electron into the conduction band of the TiO₂, initiating the flow of current. The development of unsymmetrical squaraine dyes has been particularly beneficial for DSSCs, as it allows for the incorporation of specific anchoring groups to improve binding to the TiO₂ surface and optimize the electronic coupling for efficient electron injection. nih.gov For instance, unsymmetrical squaraine sensitizers SQI-F and SQI-Cl, when combined with an iodolyte electrolyte and a co-adsorbent, have shown significant improvements in device performance. nih.gov The SQI-F dye achieved a power conversion efficiency (PCE) of 6.74%, with an open-circuit voltage (VOC) of 0.694 V and a short-circuit current density (JSC) of 13.67 mA/cm². nih.gov
In Organic Photovoltaic (OPV) devices, squaraine dyes are typically used as the electron donor material in a bulk heterojunction (BHJ) architecture, blended with an electron acceptor material like a fullerene derivative. rsc.org The broad and intense absorption of squaraines in the visible and near-infrared regions allows for efficient light harvesting. rsc.org The performance of OPV devices based on squaraine dyes has reached power conversion efficiencies of over 8%, highlighting their potential for high-performance solar cells. rsc.org Molecular design, such as creating unsymmetrical structures, helps to suppress unwanted aggregation and tune energy levels for efficient charge separation and transport. researchgate.net
The table below summarizes the performance of selected squaraine dyes in solar cells.
| Dye | Device Type | Key Performance Metrics |
| SQI-F | DSSC | PCE: 6.74%, VOC: 0.694 V, JSC: 13.67 mA/cm² nih.gov |
| SQI-Cl | DSSC | PCE: 5.64%, VOC: 0.680 V, JSC: 12.09 mA/cm² nih.gov |
| JK-216 | DSSC | PCE: 6.29% rsc.org |
| Various SQ Dyes | OPV | PCE: >8% rsc.org |
Development of Near-Infrared (NIR) Absorbing Dyes
A significant area of research focuses on modifying squaraine precursors to create dyes that absorb light in the near-infrared (NIR) region (700-1500 nm). nih.govmdpi.com This is highly desirable for applications like transparent solar cells, optical communication, and biomedical imaging, as NIR light penetrates deeper and minimizes interference from biological autofluorescence. nih.govmdpi.comresearchgate.net
The key strategy for shifting the absorption of squaraine dyes to longer wavelengths (a bathochromic shift) is to extend the π-conjugation of the molecule. researchgate.net This is achieved by selecting electron-donating terminal groups with larger aromatic systems. While traditional indole-based squaraines are limited to absorption maxima near 700 nm, incorporating heterocycles with more extensive conjugation, such as quinoline, perimidine, or benzo[cd]indolenyl groups, can push the absorption well into the NIR range. mdpi.comrsc.orgrsc.org For example, the condensation of 2,3-dihydroperimidines with squaric acid yields dyes with intense absorption bands around 800 nm. rsc.org
Another approach involves the synthesis of bis-squaraine dyes, where two squaraine chromophores are linked together through a conjugated bridge, further extending the π-system. researchgate.net Researchers have also designed donor-acceptor-donor molecules with boron bridges and specific end-capping groups like indenopyrrole to create dyes that absorb selectively in the NIR region while remaining colorless in the visible spectrum. nih.govresearchgate.net
Photostability and Durability in Material Systems
A critical advantage of squaraine dyes is their inherent photostability, which often surpasses that of other dye classes like open-chain cyanines. researchgate.netmdpi.com This robustness is attributed to the rigid, planar four-membered central ring, which resists photoisomerization and oxidation. mdpi.com The stability of these dyes is crucial for the long-term performance and durability of optoelectronic devices. rsc.org
The photostability can be further enhanced through molecular engineering. For example, dicyanomethylene-derived squaraines have been reported to exhibit greater photostability compared to other squaraine subclasses. researchgate.net Additionally, the choice of terminal heterocycle plays a role; indole-based squaraines are known for their good photostability. wikipedia.org In one study, a DSSC device using the JK-217 squaraine dye demonstrated excellent stability, maintaining its performance under continuous light soaking at 60 °C for 1000 hours. rsc.org Encapsulating the squaraine molecule, for instance within a rotaxane structure or a carbon nanotube, can also physically protect the dye from nucleophilic attack and environmental degradation, thereby increasing its durability. wikipedia.org
Fluorescent Probes and Sensors
The intense fluorescence and high sensitivity of squaraine dyes to their local environment make them excellent platforms for the development of chemical sensors. researchgate.net These sensors are designed to detect specific ions or biomolecules through changes in their fluorescence signals.
Design and Synthesis of Fluorescent Sensing Materials for Ions and Biomolecules
The design of squaraine-based fluorescent sensors involves incorporating a specific recognition site (a receptor) into the dye's molecular structure. mdpi.com When the target analyte (an ion or biomolecule) binds to this site, it alters the electronic properties of the dye, leading to a measurable change in its fluorescence, such as quenching ("turn-off") or enhancement ("turn-on"). rsc.org
The synthesis of these sensors follows the principles of unsymmetrical squaraine synthesis, allowing for the strategic placement of functional groups that can act as binding sites. nih.govrsc.org These probes have been successfully developed for a variety of targets:
Metal Ions: A novel double squaraine dye (DSQ) was synthesized and showed high sensitivity and selectivity for copper ions (Cu²⁺). nih.gov The binding of Cu²⁺ to the dye resulted in distinct spectral and color changes, allowing for its detection. nih.gov
Biomolecules: Squaraine dyes are used to create fluorescent probes for labeling and sensing biomolecules like proteins and nucleic acids. mdpi.comwikipedia.orgrsc.org Their strong fluorescence in the far-red and NIR regions is advantageous for bio-related applications, minimizing background interference from native biological molecules. researchgate.net Mild synthesis conditions have been developed to label peptides directly on a solid-phase resin, demonstrating their utility in biochemical research. rsc.org
The versatility in the synthesis of squaraine precursors allows chemists to design a wide array of fluorescent probes tailored for specific analytical challenges in both materials science and biology. mdpi.comfrontiersin.org
Chemiresistors for Anion Detection
Derivatives of this compound, specifically those containing the squaramide motif, have been successfully integrated into chemiresistive sensors for the detection of anions. These sensors operate by transducing the chemical event of anion binding into a measurable change in electrical resistance.
A notable application involves the use of single-walled carbon nanotubes (SWCNTs) non-covalently functionalized with squaramide-based anion selectors. researchgate.netmit.edu In these systems, the squaramide unit acts as a highly selective recognition site for anions. The binding of an anion, such as acetate, to the squaramide's N-H groups through hydrogen bonding can lead to the deprotonation of the squaramide. mit.edu This event causes an internal charge transfer from the deprotonated squaramide to the SWCNT network, altering its conductivity. researchgate.netmit.edu This change in resistance is then measured, allowing for the real-time, wireless detection of the target anion. researchgate.net
The sensitivity and efficiency of these chemiresistors are influenced by the electronic properties of the squaramide selector. The incorporation of electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenyl, enhances the acidity of the squaramide N-H protons, facilitating deprotonation upon anion binding and leading to a more significant and easily detectable electrical signal. mit.edu This platform's ability to be integrated with wireless modules for smartphone readouts highlights its potential for creating portable and real-time anion sensing devices. researchgate.net
Table 1: Squaramide-based Chemiresistor Performance
| Selector Functional Group | Anion Detected | Transduction Mechanism | Key Finding |
|---|---|---|---|
| 3,5-bis(trifluoromethyl)benzyl | Acetate (AcO⁻) | Hydrogen-bonding interaction | Less sensitive transduction observed. mit.edu |
Nonlinear Optical (NLO) Materials
The derivatives of this compound, belonging to the squaraine dye family, exhibit significant nonlinear optical (NLO) properties. mdpi.comacs.org These materials can alter the properties of light, a characteristic that is highly valuable for applications in photonics and optoelectronics. acs.org The NLO response in these organic molecules stems from their distinct donor-acceptor-donor (D-A-D) architecture and extended π-conjugation, which facilitates efficient electron delocalization. mdpi.com
Squaraine derivatives have been investigated for their third-order NLO properties. mdpi.comacs.org Techniques such as Z-scan and degenerate four-wave mixing (DFWM) have been employed to measure their nonlinear absorption and refraction. mdpi.comacs.org For instance, certain squaraine dyes exhibit strong saturable absorption (SA), making them suitable for use as saturable absorbers in ultrafast lasers. mdpi.com The nonlinear absorption coefficient (β) is a key parameter, and studies have shown that structural modifications, such as the introduction of long hydrophobic alkyl chains, can attenuate the NLO response. mdpi.com
Furthermore, some squaraine derivatives have been found to possess large two-photon absorption (2PA) cross-sections, a property useful for applications like optical limiting and 3D microfabrication. rsc.org The NLO properties of these dyes can be tuned through synthetic modifications, allowing for the optimization of their performance for specific applications. mdpi.com While many squaraines studied for NLO properties absorb in the red or near-infrared region (>600 nm), there are also reports on derivatives designed to absorb below 500 nm, expanding their potential application range. acs.org
Table 2: NLO Properties of Selected Squaraine Derivatives
| Squaraine Type | Measurement Technique | NLO Property Measured | Key Finding |
|---|---|---|---|
| Phthalocyanine-like Squaraine | Femtosecond Z-scan | Nonlinear absorption coefficient (β) | Strong saturable absorption (SA) observed. mdpi.com |
| Oxyallyl Derivatives | Degenerate Four Wave Mixing (DFWM) | Third-order susceptibility (γ) | γ values ranged from -1.2 to -6.9 × 10⁻³³ esu. acs.org |
| Anilinosquaraine Derivatives | Femtosecond Pump-Probe | Two-photon absorption (2PA) | Maximum 2PA cross-section of ≈2000 GM was observed. rsc.org |
Supramolecular Chemistry and Anion Recognition
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. Derivatives of this compound, particularly squaramides, are exemplary building blocks in this field, especially for the purpose of anion recognition. rsc.org The squaramide moiety is an excellent hydrogen-bond donor, a property that is enhanced by the partial aromatic character of the four-membered ring, which increases upon anion binding. rsc.org This makes squaramides highly effective and selective receptors for various anions. rsc.org
The remarkable ability of squaramides to form strong hydrogen bonds has been harnessed in numerous applications, including anion binding, sensing, and transport across membranes. rsc.orgunica.it The structural rigidity and pre-organized nature of scaffolds incorporating squaramide units contribute significantly to their high affinity and selectivity for specific anions. nih.gov
Design of Anion Receptors and Host-Guest Chemistry
The design of synthetic receptors for anions is a central theme in host-guest chemistry. Squaramide-based structures are prominent due to their acidic N-H protons, which form strong, directional hydrogen bonds with anionic guests. unica.itnih.gov The general principle involves creating a cavity or cleft that is complementary in size, shape, and electronic character to the target anion.
Researchers have developed a variety of squaramide-based receptors, from simple acyclic molecules to complex macrocyclic and tripodal structures. nih.gov For example, placing squaramide units on a rigid steroidal framework creates exceptionally powerful receptors capable of binding anions with extremely high affinity in nonpolar solvents. nih.gov These host-guest complexes are stabilized by multiple cooperative hydrogen bonds between the squaramide N-H groups and the anion. nih.gov
The binding event can be studied using techniques like ¹H NMR titration, which provides evidence for the formation of a specific host-guest complex and allows for the determination of association constants (Ka). acs.org The selectivity of a receptor for a particular anion over others is a critical aspect of its design, and squaramides have been shown to differentiate between anions of different geometries and charge densities. nih.gov
Table 3: Anion Binding by Squaramide-Based Receptors
| Receptor Type | Guest Anion | Solvent | Association Constant (Kₐ, M⁻¹) |
|---|---|---|---|
| Steroidal bis-squaramide | Tetraethylammonium Chloride | Chloroform | > 10¹⁴ nih.gov |
| Bis-squaramide with benzylic substituents | Glutarate (TBA salt) | DMSO-d₆ | > 10⁴ unica.it |
Polymer Chemistry and Advanced Materials
The integration of this compound derivatives into polymers opens up pathways to advanced materials with tailored properties. The unique characteristics of the squaraine and squaramide units, such as their intense color, redox activity, and strong hydrogen-bonding capabilities, make them valuable components for functional polymers. instras.comnih.gov
Integration into π-Conjugated Polymers
Squaraine dyes, with their strong absorption in the visible and near-infrared regions, are excellent building blocks for low-band-gap π-conjugated polymers. instras.comrsc.org These polymers are of great interest for applications in organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
The synthesis of such polymers often involves the copolymerization of a squaraine-containing monomer with other aromatic units, such as thiophene, phenylene, or benzothiadiazole. rsc.orgresearchgate.net Methods like Suzuki and Stille cross-coupling reactions are commonly employed. rsc.org These approaches allow for the creation of alternating copolymers where the electronic properties can be finely tuned by the choice of the comonomer. researchgate.net The resulting polymers often exhibit intense absorption in the visible and NIR regions, a direct consequence of the intramolecular charge transfer characteristics of the squaraine dye. researchgate.net The integration of squaraine units into polymer backbones can also lead to materials with interesting self-assembly properties, forming structures like polymer dots (Pdots) with bright, narrow-band NIR fluorescence for biological imaging. nih.gov
Synthesis of Polysquaramides
Polysquaramides are polymers that incorporate the squaramide functional group into their backbone. These materials are synthesized through the condensation polymerization of a squarate ester, such as diethyl squarate, with various primary or secondary diamines. nih.govacs.org
Development of Low Molecular Weight Gelators (LMWGs)
The intrinsic structural characteristics of this compound, a derivative of squaric acid, provide a versatile platform for the design and synthesis of low molecular weight gelators (LMWGs). These small molecules can self-assemble in liquids through non-covalent interactions to form three-dimensional networks, resulting in the formation of supramolecular gels. While the parent compound itself is not typically recognized as a gelator, strategic modifications to its aniline (B41778) and ethoxy moieties can impart the necessary balance of intermolecular forces, such as hydrogen bonding and hydrophobic interactions, to induce gelation in various solvents.
Research into squaramide-based LMWGs has demonstrated that the introduction of specific functional groups is crucial for their gelation capabilities. Unsymmetrical squaramides, in particular, have been a focus of investigation, where different substituents are attached to the two nitrogen atoms of the squaramide core. This approach allows for fine-tuning of the molecule's amphiphilicity and its ability to form the self-assembled fibrillar networks (SAFINs) that are characteristic of gels. researchgate.net
A notable example involves the synthesis of unsymmetrical squaramides derived from glutamic acid. acs.orgbeilstein-journals.orgrsc.org In these studies, a long aliphatic chain is attached to one side of the squaramide core, while a glutamic acid residue is attached to the other. acs.orgrsc.org This design incorporates both a hydrophobic element (the aliphatic chain) and a polar, hydrogen-bonding element (the glutamic acid and squaramide groups), which drives the self-assembly process. acs.org
Detailed research findings have provided quantitative data on the gelation performance of these squaramide-based LMWGs, including their critical gelation concentration (CGC) and gel-to-sol transition temperature (Tgel). The CGC represents the minimum concentration of the gelator required to form a stable gel, while the Tgel indicates the thermal stability of the gel. beilstein-journals.org
Below are interactive data tables summarizing the gelation properties of a representative unsymmetrical squaramide diester derivative in various solvents.
Table 1: Gelation Properties of Glutamic Acid-Based Squaramide Diester Derivative in Different Solvents beilstein-journals.org
| Solvent | Critical Gelation Concentration (CGC) (g/L) | Gel-to-Sol Transition Temperature (Tgel) (°C) | Appearance |
| 1,4-Dioxane | 16 ± 1 | 40 ± 1 | White |
| Acetone | 20 ± 2 | 35 ± 1 | White |
| Acetonitrile | 30 ± 5 | 45 ± 2 | White |
| Anisole | 180 ± 20 | 26 ± 2 | White |
| Benzonitrile | 100 ± 10 | 38 ± 2 | White |
| Cyclohexanone (B45756) | 25 ± 3 | 52 ± 2 | White |
| Ethyl Acetate | 20 ± 2 | 33 ± 1 | White |
| 1-Hexanol | 50 ± 5 | 48 ± 2 | White |
| Methanol (B129727) | 40 ± 5 | 42 ± 1 | White |
| Nitromethane | 20 ± 2 | 39 ± 1 | Yellowish |
| 1-Propanol | 35 ± 4 | 46 ± 2 | White |
| Tetrahydrofuran | 20 ± 2 | 41 ± 1 | White |
The development of these squaramide-based LMWGs opens up possibilities for creating novel soft materials with potential applications in areas such as drug delivery, tissue engineering, and environmental remediation. The tunability of the squaramide structure allows for the rational design of gelators with specific properties tailored to a desired application. rsc.org
Future Directions and Emerging Research Avenues
Rational Design and Synthesis of Next-Generation Cyclobutenedione Derivatives
The future of cyclobutenedione chemistry lies in the ability to move beyond serendipitous discovery towards the rational design of new derivatives with bespoke properties. This involves a targeted approach where specific structural modifications are made to the 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione scaffold to achieve desired functions. For instance, modifying the aryl substituent on the aniline (B41778) moiety or replacing the ethoxy group with other functionalities can modulate the compound's electronic properties, solubility, and biological interactions. This approach has been successfully applied to other scaffolds, such as 6-methylsulfonylindoles, to develop potent and selective enzyme inhibitors. nih.gov
Advanced Applications in Interdisciplinary Fields (e.g., nanoarchitectonics)
The versatility of the cyclobutenedione scaffold makes it a prime candidate for applications in various interdisciplinary fields, most notably nanoarchitectonics . This field involves the precise fabrication of functional materials on a nanometer scale. beilstein-journals.org Cyclobutenedione derivatives can be used as building blocks for creating sophisticated nanoarchitectures due to their well-defined three-dimensional structure and the ease with which they can be chemically modified. beilstein-journals.org For example, they could be incorporated into polymers or self-assembling systems to create materials with novel electronic or optical properties.
Another emerging application is in the development of stress-responsive materials . The inherent ring strain of the cyclobutane (B1203170) core can be harnessed to create mechanophores—molecular units that respond to mechanical force. nih.gov By incorporating cyclobutenedione derivatives into polymer chains, it may be possible to design materials that change their properties, such as color or conductivity, when stretched or compressed. This could lead to the development of novel sensors or self-healing materials. nih.gov
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the discovery and design of new cyclobutenedione-based compounds. jsr.orgdrughunter.com Given the vast "chemical space" of possible cyclobutenedione derivatives, AI and ML algorithms can be employed to predict the properties of virtual compounds, thereby accelerating the identification of promising candidates for drug discovery or materials science. astrazeneca.comnih.gov
In drug discovery , ML models, such as graph neural networks, can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic profiles of novel cyclobutenedione analogues. astrazeneca.comnih.gov This in silico screening process can significantly reduce the time and cost associated with traditional high-throughput screening. drughunter.comastrazeneca.com
In material design , AI can guide the development of new materials with tailored optoelectronic or mechanical properties. researchgate.netbioengineer.org By analyzing the relationship between the structure of cyclobutenedione derivatives and their functional properties, ML models can identify the key structural features required for a specific application and propose new molecules for synthesis. arxiv.orgyoutube.comyoutube.com This data-driven approach allows for a more efficient exploration of the vast possibilities offered by the cyclobutenedione scaffold. researchgate.net
Addressing Challenges in Synthetic Efficiency and Scalability
Future research must focus on developing more streamlined synthetic strategies. This includes the design of one-pot reactions, the use of catalytic methods to minimize waste, and the exploration of flow chemistry techniques for continuous and scalable production. The goal is to create robust and reliable synthetic protocols that can deliver a wide range of cyclobutenedione derivatives in high yields and purity, making them readily accessible for advanced applications.
Deepening Mechanistic Understanding for Tailored Reactivity
A fundamental understanding of the reaction mechanisms governing the chemistry of cyclobutenediones is essential for controlling their reactivity and designing new transformations. The strained four-membered ring of cyclobutenediones can undergo a variety of reactions, including ring-opening, cycloadditions, and rearrangements. soton.ac.ukrsc.orgresearchgate.net The outcome of these reactions is often highly dependent on the substituents on the ring and the reaction conditions.
Future research will utilize a combination of experimental techniques and computational modeling to elucidate the intricate details of these reaction pathways. nih.gov For example, density functional theory (DFT) calculations can be used to model transition states and predict the most likely reaction products. researchgate.net A deeper mechanistic understanding will enable chemists to tailor the reactivity of the cyclobutenedione core, allowing for the selective cleavage or formation of specific bonds. This level of control is crucial for the rational design of new synthetic methodologies and the creation of functional molecules with precisely defined architectures and properties. soton.ac.ukrsc.org
Research Findings on Cyclobutenedione Derivatives and Related Systems
| Research Area | Key Finding | Significance | Reference(s) |
| Synthesis | A new mode of cyclobutenedione ring-opening was discovered using lithium amides, leading to the synthesis of 2-oxobut-3-enamides and tetrasubstituted furans. | Provides a novel method for accessing structurally complex acyclic and heterocyclic compounds from a simple cyclobutenedione precursor. | soton.ac.ukrsc.orgresearchgate.net |
| Mechanochemistry | Cyclobutane-containing polymers can function as mechanophores, undergoing a [2+2] cycloreversion in response to mechanical stress to form reactive species. | Demonstrates the potential for creating stress-responsive and self-healing materials based on the cyclobutane scaffold. | nih.gov |
| Rational Design | Molecular dynamic simulations and structural analysis guided the engineering of a cyclohexanone (B45756) dehydrogenase enzyme, improving its activity and substrate scope. | Highlights the power of rational design in tailoring the function of molecules for specific applications, a principle applicable to cyclobutenedione derivatives. | rsc.org |
| AI in Material Design | Machine learning models, combined with quantum chemistry calculations, successfully identified diarylethene derivatives with optimal properties for photopharmacology from a large virtual library. | Shows the potential of AI/ML to accelerate the discovery of new functional materials by efficiently screening vast numbers of candidate molecules. | bioengineer.org |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of cyclobutene-dione derivatives typically involves nucleophilic substitution with squaric acid esters. For example, a protocol using diethyl squarate and aniline derivatives in ethanol under mild conditions (room temperature, 6–12 hours) has been reported . Key parameters include:
- Solvent polarity : Ethanol or THF improves solubility of aromatic amines.
- Stoichiometry : A 1:1 molar ratio of squarate to aniline minimizes side reactions.
- Catalysts : Acidic or basic conditions can modulate reaction rates (e.g., trace HCl accelerates amine activation).
- Monitoring : TLC or HPLC can track intermediate formation (e.g., mono-adducts vs. bis-adducts).
- Yield Optimization : Yields >70% are achievable with slow addition of reagents and inert atmosphere to prevent oxidation .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- IR Spectroscopy : Characteristic carbonyl stretches (C=O) appear at ~1700 cm⁻¹, while N-H stretches (anilino group) are observed at ~3300 cm⁻¹. Ethoxy C-O stretches appear at ~1100 cm⁻¹ .
- NMR Analysis :
- ¹H NMR : Ethoxy protons resonate as a quartet at δ 1.2–1.4 ppm (CH₃) and δ 3.4–3.6 ppm (CH₂). Aromatic protons from the anilino group appear as multiplets at δ 6.5–7.5 ppm.
- ¹³C NMR : Cyclobutene-dione carbonyl carbons appear at δ 185–195 ppm, with quaternary carbons at δ 90–100 ppm .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) can quantify residual starting materials.
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- pH Sensitivity : The compound is stable in neutral to mildly acidic conditions (pH 4–7) but undergoes hydrolysis in strong acids (pH < 2) or bases (pH > 10), yielding squaric acid derivatives .
- Thermal Stability : Decomposition occurs above 150°C, with exothermic DSC peaks indicating cycloreversion. Storage at –20°C under argon is recommended for long-term stability .
Advanced Research Questions
Q. How do electronic and steric effects of the anilino and ethoxy substituents influence reactivity in nucleophilic addition reactions?
- Electronic Effects : The ethoxy group is electron-donating, reducing electrophilicity of the adjacent carbonyl, while the anilino group’s resonance effects stabilize intermediates. This modulates regioselectivity in reactions with amines or thiols .
- Steric Effects : Bulky substituents on the anilino ring (e.g., ortho-methyl groups) hinder nucleophilic attack at the 4-position, favoring mono-functionalization .
- Comparative Data : Ethoxy-substituted derivatives exhibit slower reaction kinetics compared to methoxy analogs due to increased steric bulk .
Q. What strategies resolve contradictions in reported reaction kinetics for cyclobutene-dione derivatives?
- Contradiction Analysis : Discrepancies in rate constants may arise from solvent polarity, impurities, or competing pathways. For example, diethyl squarate reactions in polar aprotic solvents (DMF) show faster kinetics than in ethanol due to enhanced nucleophilicity .
- Resolution Methods :
- Control Experiments : Replicate reactions under strictly anhydrous conditions.
- Computational Modeling : DFT calculations can identify transition-state barriers and validate experimental rates .
Q. What computational modeling approaches predict the compound’s behavior in catalytic systems?
- DFT Studies : Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack .
- MD Simulations : Simulate solvent interactions to assess aggregation tendencies, which impact catalytic activity in aqueous media .
Q. How does this compound’s selectivity in biological assays compare to other squarate derivatives?
- Thyroid Receptor Assays : The 4-ethoxy group enhances selectivity for thyroid hormone receptor γ (TRγ) over TRα, as shown in luciferase-based assays (IC₅₀ = 0.2 µM vs. >10 µM for TRα) .
- Structural Modifications : Replacing ethoxy with hydroxy groups (e.g., squaric acid) reduces membrane permeability but increases hydrogen-bonding interactions .
Q. What electrophoretic methods analyze interactions with metal ions, and how can sensitivity be optimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
